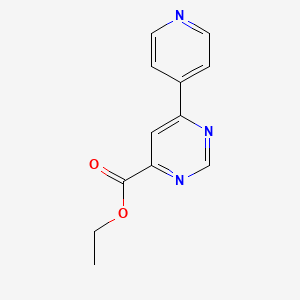

Ethyl 6-(pyridin-4-yl)pyrimidine-4-carboxylate

Overview

Description

Ethyl 6-(pyridin-4-yl)pyrimidine-4-carboxylate is an organic compound with the molecular formula C12H11N3O2. It is a derivative of pyrimidine, a class of compounds that have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis

The molecular structure of Ethyl 6-(pyridin-4-yl)pyrimidine-4-carboxylate is characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a pyridine ring, which is a six-membered ring with one nitrogen atom .Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 6-(pyridin-4-yl)pyrimidine-4-carboxylate are not available in the retrieved data, similar compounds have been studied. For example, triazole-pyrimidine hybrids have shown promising neuroprotective and anti-inflammatory properties .Scientific Research Applications

Neuroprotective and Anti-neuroinflammatory Agents

Ethyl 6-(pyridin-4-yl)pyrimidine-4-carboxylate: derivatives have been studied for their potential as neuroprotective and anti-neuroinflammatory agents. These compounds could play a significant role in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury. The derivatives have shown promising results in inhibiting nitric oxide and tumor necrosis factor-α production in human microglia cells, which are key factors in neuroinflammation .

Serotonin Receptor Affinity

Modifications of the pyrimidine ring, such as the introduction of hydrophobic side chains, can enhance the binding affinity to serotonin receptors. This property is particularly relevant in the development of drugs for neurological and psychiatric disorders, where serotonin imbalance is a common issue .

Diabetes Management

Some pyrimidine derivatives have been associated with the reduction of blood glucose levels, suggesting their application in managing diabetes and related conditions. They may help in the prevention and treatment of hyperglycemia, diabetic dyslipidemia, and other complications arising from elevated blood glucose levels .

Synthesis of Protein Modulators

Compounds like Ethyl 6-(pyridin-4-yl)pyrimidine-4-carboxylate can be used as reactants in the synthesis of protein modulators. These modulators can influence the function of specific proteins, which is crucial in the development of targeted therapies for various diseases .

Chemical Research and Drug Synthesis

The compound’s structure allows for regioselective synthesis, making it a valuable starting material in chemical research and drug synthesis. Its reactivity can lead to the formation of a wide variety of pyrimidine derivatives, expanding the possibilities for new drug development .

Future Directions

The future directions for research on Ethyl 6-(pyridin-4-yl)pyrimidine-4-carboxylate and similar compounds could involve further exploration of their neuroprotective and anti-inflammatory properties . These compounds could potentially be developed as therapeutic agents for neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

properties

IUPAC Name |

ethyl 6-pyridin-4-ylpyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2/c1-2-17-12(16)11-7-10(14-8-15-11)9-3-5-13-6-4-9/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NECKMTXJORCZMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=NC(=C1)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-(pyridin-4-yl)pyrimidine-4-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

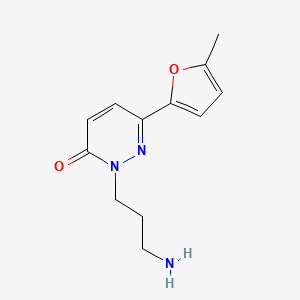

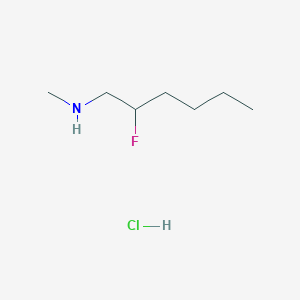

amine hydrochloride](/img/structure/B1484494.png)

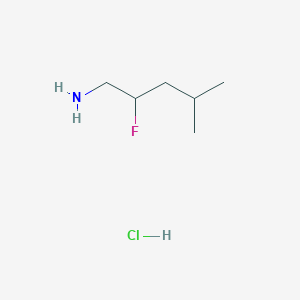

amine hydrochloride](/img/structure/B1484497.png)

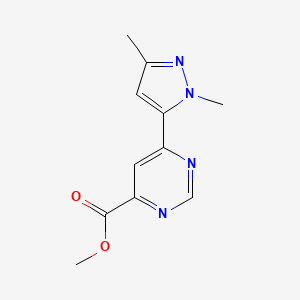

amine hydrochloride](/img/structure/B1484502.png)

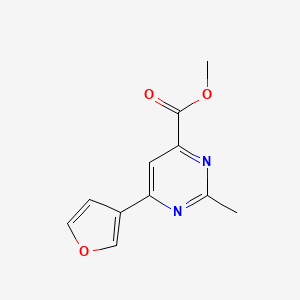

amine hydrochloride](/img/structure/B1484503.png)

![3-Fluoro-3-[(oxolan-3-yl)methyl]azetidine hydrochloride](/img/structure/B1484506.png)